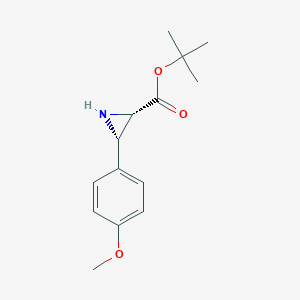

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate

Description

Classification and Significance in Aziridine Chemistry

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate belongs to the broader class of aziridine-2-carboxylate derivatives, which represent a crucial subset of three-membered nitrogen heterocycles. Aziridines are characterized by their distinctive structural features, including bond angles of approximately 60 degrees, considerably less than the normal hydrocarbon bond angle of 109.5 degrees, resulting in significant angle strain similar to that observed in cyclopropane and ethylene oxide molecules. This structural classification positions the compound within a family of highly reactive intermediates that serve as valuable building blocks in organic synthesis.

The significance of aziridine chemistry extends beyond mere structural curiosity, as these compounds function as powerful alkylating agents with demonstrated biological activities. The parent aziridine compound, discovered in 1888 by chemist Siegmund Gabriel, established the foundation for subsequent developments in this field. Modern aziridine derivatives, including this compound, have evolved to become essential components in the preparation of chiral auxiliaries, industrially important monomers, and medicinally significant compounds.

The classification of this particular compound as a carboxylate ester derivative enhances its synthetic utility, as the ester functionality provides additional sites for chemical modification and derivatization. The presence of the 4-methoxyphenyl group introduces electron-donating properties that can influence the reactivity of the aziridine ring, while the tert-butyl ester group offers steric protection and potential for selective hydrolysis under appropriate conditions.

Historical Development of Aziridine-2-carboxylate Compounds

The historical development of aziridine-2-carboxylate compounds represents a significant evolution in heterocyclic chemistry, building upon the foundational work established with the discovery of the parent aziridine molecule. Early synthetic approaches to aziridine-2-carboxylates faced considerable challenges due to the inherent reactivity of the three-membered ring system and the need to maintain stereochemical integrity during synthesis.

Historical synthetic methodologies for aziridine-2-carboxylates initially relied on cyclization reactions of haloamines and amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction. The Wenker synthesis emerged as a particularly important method, involving the conversion of aminoethanol to sulfate ester intermediates, which subsequently undergo base-induced sulfate elimination to form the desired aziridine products.

The development of more sophisticated synthetic approaches came with the introduction of nitrene addition methodologies, where nitrenes generated through photolysis or thermolysis of organic azides could be added to alkenes to produce aziridines. These advances enabled the preparation of more complex aziridine derivatives, including those bearing carboxylate functionalities and aromatic substituents.

Research conducted by Marquet and colleagues demonstrated significant progress in the synthesis of stereochemically defined aziridine-2-carboxylates, including work with phenyl-substituted derivatives that served as precursors to compounds like this compound. These investigations established important precedents for controlling stereochemistry in aziridine synthesis and provided fundamental insights into the reactivity patterns of these compounds.

Structural Features and Nomenclature

The structural features of this compound encompass several distinct molecular components that contribute to its unique chemical properties and reactivity profile. The compound's International Union of Pure and Applied Chemistry name is tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate, reflecting its specific stereochemical configuration. The molecule's structure can be precisely described through its Simplified Molecular Input Line Entry System notation: COc1ccc(cc1)[C@H]2N[C@@H]2C(=O)OC(C)(C)C.

The aziridine ring system forms the central structural motif, characterized by its three-membered saturated nitrogen heterocycle that introduces considerable ring strain into the molecule. The bond angles within this ring are constrained to approximately 60 degrees, creating significant deviation from ideal tetrahedral geometry and contributing to the compound's enhanced reactivity. The nitrogen atom in the aziridine ring exhibits reduced basicity compared to acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s-character of the nitrogen's free electron pair.

The carboxylate functionality attached at the 2-position of the aziridine ring consists of a tert-butyl ester group, which provides both steric hindrance and potential for selective cleavage under appropriate reaction conditions. The tert-butyl group's bulky nature contributes to the compound's stability and influences its reactivity patterns in various chemical transformations.

| Structural Component | Chemical Properties | Functional Significance |

|---|---|---|

| Aziridine Ring | 60° bond angles, high strain energy | Enhanced reactivity, ring-opening susceptibility |

| Carboxylate Ester | Tert-butyl protecting group | Steric hindrance, selective hydrolysis potential |

| 4-Methoxyphenyl Group | Electron-donating aromatic system | Modulates electronic properties, π-conjugation |

| Trans Configuration | Specific stereochemistry | Defines three-dimensional structure and reactivity |

The 4-methoxyphenyl substituent at the 3-position introduces an aromatic system with electron-donating properties through the methoxy group's resonance effects. This aromatic component can participate in π-stacking interactions and provides opportunities for further functionalization through electrophilic aromatic substitution reactions.

Current Research Significance

The current research significance of this compound stems from its multifaceted applications in contemporary organic chemistry, medicinal chemistry, and materials science. Recent investigations have demonstrated that aziridine-containing compounds exhibit remarkable biological activities, particularly in antimicrobial and antitumor applications, positioning this specific derivative as a valuable target for drug development initiatives.

Contemporary research has revealed that aziridine derivatives function as potent alkylating agents with demonstrated efficacy against various bacterial strains, including clinically significant pathogens such as Staphylococcus aureus. Studies examining the structure-activity relationships of aziridine compounds have identified that the presence of specific substituents, including aromatic groups and ester functionalities, can significantly influence biological activity profiles. The (S)-configuration of aziridine derivatives has been particularly noted for conferring enhanced antimicrobial properties.

Recent advances in enantioselective aziridination methodologies have highlighted the importance of stereocontrolled synthesis of compounds like this compound. Research conducted using planar chiral rhodium indenyl catalysts has demonstrated the feasibility of achieving highly enantioselective aziridination of unactivated alkenes, enabling access to optically pure aziridine derivatives with excellent stereochemical control.

The compound's utility extends to synthetic organic chemistry, where it serves as a versatile building block for the construction of more complex molecular architectures. The aziridine ring's inherent reactivity enables diverse ring-opening reactions that can yield valuable products including 1,2-diamines, amino alcohols, and various heterocyclic systems. These transformations are particularly valuable in the synthesis of medicinally important beta-lactam antibiotics and other pharmacologically active compounds.

| Research Application | Methodology | Significance |

|---|---|---|

| Antimicrobial Studies | Structure-activity relationship analysis | Identification of active pharmacophores |

| Stereoselective Synthesis | Enantioselective aziridination | Access to optically pure compounds |

| Synthetic Building Blocks | Ring-opening methodologies | Construction of complex molecular frameworks |

| Drug Development | Biological activity screening | Potential therapeutic applications |

Current investigations also focus on the compound's potential applications in materials science, particularly in the development of crosslinking agents and polymer precursors. The aziridine functionality can undergo polymerization reactions to form polyethyleneimines, which find applications in various industrial processes including coatings and adhesives. The presence of the aromatic methoxyphenyl group and the tert-butyl carboxylate functionality provides additional opportunities for materials modification and property tuning.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-(4-methoxyphenyl)aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-11(15-12)9-5-7-10(17-4)8-6-9/h5-8,11-12,15H,1-4H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGFDXDTMAHJN-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate typically involves the reaction of tert-butyl 3-phenylaziridine-2-carboxylate with methoxybenzene under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the aziridine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate: undergoes various chemical reactions, including:

Nucleophilic Ring Opening Reactions: This compound can undergo nucleophilic ring-opening reactions, where the aziridine ring is opened by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents and conditions used.

Substitution Reactions: It can also undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate serves as a valuable building block in organic synthesis. The aziridine ring can undergo various transformations, including nucleophilic substitutions and ring-opening reactions, making it a versatile intermediate for synthesizing more complex molecules.

Reactivity:

The compound's inherent ring strain enhances its reactivity, allowing it to participate in diverse chemical reactions. These include:

- Nucleophilic substitutions: The aziridine nitrogen can be substituted by nucleophiles, leading to the formation of derivatives with varied functionalities.

- Ring-opening reactions: Under specific conditions, the aziridine ring can be opened to yield amino acids or other biologically relevant compounds.

Pharmaceutical Development

Potential Drug Candidate:

Due to its biological activity, this compound is being explored as a lead compound in drug discovery. Research indicates that aziridine derivatives may exhibit enzyme inhibition and antitumor properties, making them candidates for further pharmacological studies .

Mechanism of Action:

Although specific mechanisms for this compound remain under investigation, its interactions with biological targets suggest potential applications in modulating enzyme activities or acting as therapeutic agents against various diseases .

Material Science

Synthesis of Specialty Polymers:

The compound can be utilized in the synthesis of specialty polymers and materials due to its unique structural features. The incorporation of aziridine units into polymer backbones can enhance material properties such as thermal stability and mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The compound’s effects are mediated through its ability to undergo nucleophilic ring-opening reactions, which can modify the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Aziridine Derivatives

Aziridine carboxylates are pivotal intermediates in drug discovery due to their reactivity in ring-opening reactions. Below is a comparative analysis of trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate with related compounds:

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Electronic Effects of Substituents :

- The 4-methoxyphenyl group in the target compound introduces electron-donating resonance effects, stabilizing the aziridine ring and altering its reactivity in nucleophilic ring-opening reactions compared to brominated analogs (e.g., QI-4744, QI-9751), where bromine’s electron-withdrawing nature increases electrophilicity .

- In NMR spectra, the methoxy group in the target compound causes downfield shifts for aromatic protons (δ ~6.8–7.2 ppm) and distinct aziridine ring signals (δ ~2.5–3.5 ppm for CH₂ groups), contrasting with brominated analogs’ upfield shifts due to reduced conjugation .

Steric and Synthetic Considerations: The tert-butyl ester in the target compound enhances solubility in nonpolar solvents and steric protection of the carboxylate group, a feature shared with QI-4744 and QI-9751 . Indole-containing analogs (e.g., 85a) exhibit higher molecular complexity and steric bulk, limiting their utility in reactions requiring small-molecule intermediates .

Applications in Synthesis: The target compound’s methoxy group facilitates regioselective functionalization (e.g., demethylation to phenolic derivatives), whereas brominated analogs are preferred for Suzuki-Miyaura cross-coupling reactions . Both the target compound and 85a serve as precursors to bioactive molecules, with aziridines acting as alkylating agents or transition states in enzyme inhibition .

Biological Activity

trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family, characterized by a three-membered ring structure that imparts unique chemical properties. This compound, with a methoxy substituent on the phenyl ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.28 g/mol. The presence of the methoxy group may influence its electronic properties, solubility, and biological activity compared to other aziridine derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Functional Groups | Aziridine, Carboxylate |

| Substituents | Tert-butyl, 4-Methoxyphenyl |

Biological Activities

Research indicates that aziridine derivatives can exhibit a range of biological activities:

1. Antitumor Activity

Several studies have highlighted the antitumor potential of aziridine derivatives. For example, compounds with similar structures have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound remains to be fully elucidated; however, its structural similarities to known active compounds suggest potential anticancer properties.

2. Enzyme Inhibition

Aziridines are known for their ability to act as enzyme inhibitors. The unique ring strain associated with aziridine compounds can facilitate interactions with enzyme active sites. Preliminary studies suggest that this compound may similarly inhibit specific enzymes, although detailed mechanistic studies are required to confirm this activity.

3. Neuroprotective Effects

Emerging research indicates that certain aziridine compounds may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. While specific data on this compound is limited, its analogs have shown promise in reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

- Antitumor Study : A study involving related aziridine compounds demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). These findings suggest that this compound could be evaluated for similar effects.

- Enzyme Inhibition Research : Investigations into the enzyme inhibition capabilities of aziridines revealed that certain derivatives could effectively inhibit enzymes involved in cancer progression. Future studies should explore the specific enzymes targeted by this compound.

Q & A

Q. What are the common synthetic routes for preparing trans-Tert-butyl 3-(4-methoxyphenyl)aziridine-2-carboxylate?

The synthesis typically involves ring-opening reactions or coupling strategies. For example, aziridine derivatives can be synthesized via nucleophilic substitution or cyclization reactions using tert-butyl-protected intermediates. In related aziridine compounds, such as trans-tert-butyl 1-allyl-3-[1-(tert-butoxycarbonyl)indol-4-yl]aziridine-2-carboxylate, stereoselective synthesis is achieved by controlling reaction conditions (e.g., temperature, solvent polarity) and using chiral auxiliaries . Key steps include Boc protection/deprotection and purification via column chromatography (e.g., hexanes/EtOAC mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR are essential for confirming stereochemistry and substituent positions. For example, in trans-aziridines, coupling constants () between protons on adjacent carbons help distinguish cis/trans isomers .

- HRMS : High-resolution mass spectrometry validates molecular weight and purity. For instance, HRFABMS with m/z 399.2276 (calculated 399.2284) was used for trans-tert-butyl aziridine derivatives .

- IR Spectroscopy : Carbonyl stretches (e.g., ~1700 cm) confirm ester/tert-butyl groups .

Q. How is the stereochemical integrity of the trans configuration maintained during synthesis?

Steric hindrance from the tert-butyl group and reaction kinetics often favor trans isomer formation. Techniques like chiral HPLC or polarimetry may be used to monitor enantiopurity. In analogous compounds, NMR coupling constants (e.g., Hz for trans protons) provide stereochemical confirmation .

Advanced Research Questions

Q. What strategies address conflicting spectroscopic data during structural elucidation?

Contradictions in NMR or MS data may arise from rotamers, impurities, or incorrect stereochemical assignments. Solutions include:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximities (e.g., distinguishing axial/equatorial protons in aziridines) .

- X-ray Crystallography : Definitive proof of structure, as seen in corrigenda for misassigned thiazolidine derivatives .

- Dynamic NMR : Detects rotameric equilibria, common in phosphonates or hindered esters .

Q. How can computational methods enhance the design of aziridine-based reactions?

Density Functional Theory (DFT) predicts transition states and reaction pathways. For example, quantum mechanical calculations can model ring-opening energetics or nucleophilic attack angles, guiding solvent selection (e.g., polar aprotic solvents for SN2 mechanisms) . Software like SHELX facilitates crystallographic refinement, ensuring accurate structural data .

Q. What are the challenges in achieving enantioselective functionalization of this aziridine?

Enantioselectivity requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Challenges include:

Q. How does the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

The electron-donating methoxy group activates the aryl ring for electrophilic substitution but may deactivate it toward oxidative coupling. Strategies include:

- Protection/Deprotection : Temporarily masking the methoxy group (e.g., silylation) to prevent undesired side reactions.

- Directed Metalation : Using directing groups (e.g., esters) to regioselectively functionalize the aryl ring .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

Aziridines are key intermediates in alkaloid and peptide mimetic synthesis. For example, tert-butyl-protected aziridines serve as precursors for indole-based natural products like lysergic acid derivatives . Their strained rings enable regioselective ring-opening to install amines or heterocycles .

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

Aziridines mimic transition states in enzymatic reactions (e.g., protease inhibition). The tert-butyl group enhances lipid solubility, aiding cellular uptake. Interaction studies with biological targets often employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .

Data Contradiction Analysis Example

Scenario : Discrepancy between calculated and observed NMR shifts for the carbonyl group.

Resolution :

- Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl) and concentration-dependent shifts.

- Step 2 : Compare with crystallographic data (e.g., C=O bond lengths from X-ray) to validate electronic environments .

- Step 3 : Re-examine synthetic steps for potential byproducts (e.g., cis isomer contamination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.